molecular formula C7H4F2N2O B1613909 4,6-difluoro-1H-indazol-3-ol CAS No. 887567-77-3

4,6-difluoro-1H-indazol-3-ol

Cat. No.: B1613909
CAS No.: 887567-77-3
M. Wt: 170.12 g/mol
InChI Key: JXVQYYUSQKIJNC-UHFFFAOYSA-N
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Description

4,6-difluoro-1H-indazol-3-ol is a useful research compound. Its molecular formula is C7H4F2N2O and its molecular weight is 170.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-difluoro-1H-indazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-difluoro-1H-indazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-difluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVQYYUSQKIJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646403
Record name 4,6-Difluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887567-77-3
Record name 4,6-Difluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tautomeric Equilibrium of 4,6-Difluoro-1H-indazol-3-ol vs. Indazolone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tautomeric equilibrium between 4,6-difluoro-1H-indazol-3-ol (enol) and its keto-counterpart, 4,6-difluoro-1,2-dihydro-3H-indazol-3-one , represents a critical structural variable in the design of kinase inhibitors and allosteric modulators. While often simplified in databases as the "indazolone" form, experimental evidence suggests that the 1H-indazol-3-ol (enol) tautomer predominates in solution due to the restoration of aromaticity within the pyrazole ring.[1]

This guide provides a definitive technical framework for characterizing this equilibrium. It details the electronic influence of the 4,6-difluoro substitution, which significantly increases the acidity of the system compared to the parent indazole, and outlines a self-validating analytical workflow using NMR, UV-Vis, and X-ray crystallography to ensure structural integrity in drug development pipelines.

Theoretical Framework & Mechanism

The Tautomeric Landscape

The core equilibrium involves the proton transfer between the N2-nitrogen and the C3-oxygen.[1] In the context of 4,6-difluoro substitution, this equilibrium is modulated by the strong electron-withdrawing nature of the fluorine atoms.[1]

  • Form A (Enol): 1H-indazol-3-ol.[1][2][3] Aromatic pyrazole ring.[1][4][5][6][7] Generally favored in solution (DMSO, MeOH).[1]

  • Form B (Keto): 1,2-dihydro-3H-indazol-3-one.[3][7] Amide-like (lactam) resonance.[1] Generally favored in the solid state due to intermolecular hydrogen bonding (dimer formation).[1]

The 4,6-difluoro pattern exerts a potent inductive effect (-I) , pulling electron density from the pyrazole ring. This increases the acidity of the N-H proton, potentially lowering the energetic barrier for tautomerization and increasing the compound's sensitivity to pH changes in biological assays.[1]

Pathway Visualization

The following diagram illustrates the equilibrium and the resonance stabilization that drives the thermodynamic preference.

Tautomerism Figure 1: Tautomeric Equilibrium of 4,6-Difluoro-1H-indazol-3-ol Enol 1H-indazol-3-ol (Enol Form) Solution Dominant Transition Proton Transfer Transition State Enol->Transition -H+ (N1/O3) Transition->Enol Keto 1,2-dihydro-indazol-3-one (Keto Form) Solid State Dominant Transition->Keto +H+ (N2) Keto->Transition Aromaticity Driver: Pyrazole Aromaticity Aromaticity->Enol HBonding Driver: Intermolecular Dimerization HBonding->Keto

Analytical Characterization Protocols

To confidently assign the tautomeric state, a multi-modal approach is required. Relying on a single technique (e.g., LC-MS) is insufficient as ionization often perturbs the equilibrium.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for solution-state determination.[1] The 4,6-difluoro substitution provides unique handles for 19F-NMR, but 13C-NMR provides the definitive diagnostic signals.[1]

Diagnostic Signals (DMSO-d6):

Nucleus Tautomer Chemical Shift (δ ppm) Causality/Notes
13C (C3) Enol (OH) 155 - 160 ppm Typical C-O aromatic bond character.
13C (C3) Keto (C=O) 165 - 175 ppm Deshielding due to carbonyl double bond character.[1]
1H (NH) Enol ~12.0 - 13.0 ppm Broad singlet; exchangeable.[1]

| 19F | Both | -110 to -120 ppm | 4-F and 6-F signals will show distinct coupling constants (


) depending on ring planarity. |

Experimental Protocol 1: Solvent Scan NMR

  • Preparation: Dissolve 5 mg of 4,6-difluoro-1H-indazol-3-ol in 600 µL of DMSO-d6 (polar aprotic) and CD3OD (polar protic).

  • Acquisition: Acquire 1H (32 scans) and 13C (1024 scans) spectra at 298 K.

  • Analysis:

    • Look for the C3 carbon shift.[1]

    • Validation: If C3 appears < 160 ppm, the Enol form is dominant.[1]

    • Note: In CD3OD, rapid proton exchange may broaden the OH/NH signals, making 13C the primary confirmation tool.[1]

X-Ray Crystallography (Solid State)

In the solid state, indazolones typically crystallize as the Keto tautomer, stabilized by strong intermolecular


 hydrogen bonds forming centrosymmetric dimers.

Experimental Protocol 2: Single Crystal Growth

  • Solvent System: Slow evaporation from Ethanol/Water (9:1) or Acetonitrile.[1][2]

  • Conditions: Saturated solution at 40°C, cooled slowly to 4°C over 48 hours.

  • Validation: Solve structure to

    
    . Look for C3-O bond length:
    
    • 
       (Keto) 
      
      
      
    • 
       (Enol) 
      
      
      
UV-Vis Spectroscopy (Solvatochromism)

The electronic absorption spectrum shifts based on the dominant tautomer.[1] The keto form typically exhibits a bathochromic shift (red shift) compared to the enol due to extended conjugation involving the carbonyl.[1]

Experimental Workflow: Decision Logic

The following Graphviz diagram outlines the logic flow for determining the tautomer in a new synthetic batch or formulation.

Workflow Figure 2: Analytical Decision Matrix for Tautomer Determination Start Sample: 4,6-Difluoro-indazol-3-ol State Select State Start->State Solid Solid State State->Solid Solution Solution State State->Solution XR X-Ray Diffraction Solid->XR IR FT-IR (ATR) Solid->IR KetoRes Result: Keto Form (Dimer) C=O stretch ~1680 cm-1 XR->KetoRes IR->KetoRes Solvent Solvent Polarity? Solution->Solvent DMSO DMSO-d6 (Polar Aprotic) Solvent->DMSO Chloro CDCl3 (Non-polar) Solvent->Chloro NMR_C13 13C NMR Analysis DMSO->NMR_C13 Chloro->NMR_C13 EnolRes Result: Enol Form C3 < 160 ppm NMR_C13->EnolRes Major MixRes Result: Equilibrium Mixture NMR_C13->MixRes Minor

Implications for Drug Discovery[1]

Docking and Virtual Screening

A common error in computational chemistry is docking the wrong tautomer.[1]

  • Donor/Acceptor Profile:

    • Enol: C3-OH is a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] N2 is a weak HBA.[1]

    • Keto: C3=O is only an HBA.[1] N2-H is an HBD.[1]

  • Recommendation: When docking 4,6-difluoro-1H-indazol-3-ol into kinase ATP pockets (e.g., hinge region binding), generate and dock both tautomers . The protein environment (hydrophobic vs. hydrophilic pockets) can shift the local equilibrium, effectively "selecting" the required tautomer.[1]

Metabolic Stability

The 4,6-difluoro substitution blocks metabolic oxidation at the most reactive phenyl positions.[1] However, the tautomeric equilibrium affects Phase II conjugation (glucuronidation).[1]

  • O-Glucuronidation: Occurs on the Enol form.[1]

  • N-Glucuronidation: Occurs on the Keto form (amide nitrogen).[1]

  • Insight: The ratio of metabolites often reflects the in vivo tautomeric ratio in the specific tissue compartment.[1]

References

  • Claramunt, R. M., et al. (2009).[1][4] The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta.[1][3] Link

  • Pérez Medina, C., et al. (2009).[1][4] Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry. Link[4]

  • Alkorta, I., & Elguero, J. (2004).[1] Tautomerism of Indazoles. Structural Chemistry. Link

  • Vilar, S., et al. (2006).[1] Probabilistic Neural Network Model for the Prediction of Tautomeric Equilibria. Journal of Chemical Information and Modeling. Link

Sources

Technical Guide: The Role of 4,6-Difluoro-1H-indazol-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-difluoro-1H-indazol-3-ol (CAS: 885520-26-3) represents a "privileged scaffold" in modern drug discovery, serving as a critical bioisostere for phenols, purines, and carboxylic acids. Its utility is driven by the synergistic effect of the indazole core's tautomeric versatility and the electronic modulation provided by the fluorine substituents at the C4 and C6 positions.

This guide analyzes the compound’s physicochemical behavior, its role as a metabolic anchor in kinase and allosteric inhibitors, and provides a validated protocol for its synthesis and application in Fragment-Based Drug Discovery (FBDD).

Structural & Physicochemical Attributes[1][2][3][4]

Tautomeric Equilibrium and Binding Modes

The medicinal value of 4,6-difluoro-1H-indazol-3-ol lies in its ability to exist in dynamic equilibrium between the enol (3-ol) and keto (3-one) forms. While the enol form mimics phenolic moieties (often critical for hydrophobic pockets in nuclear receptors), the keto form presents a donor-acceptor motif ideal for kinase hinge binding.

  • The Fluorine Effect:

    • pKa Modulation: The fluorine atoms at C4 and C6 are highly electronegative. They withdraw electron density from the indazole ring, significantly lowering the pKa of the N-H and O-H groups compared to the non-fluorinated analog. This increases the acidity, strengthening hydrogen bond donor (HBD) capability.

    • Metabolic Blocking: The C4 and C6 positions on the indazole ring are traditional "soft spots" for Cytochrome P450-mediated oxidation. Fluorine substitution effectively blocks these sites, extending the half-life (

      
      ) of the parent molecule.
      
Physicochemical Data Summary
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 170.11 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 2 (in enol form)Critical for anchoring to Glu/Asp residues in active sites.
H-Bond Acceptors 2Interaction with backbone amides.
Lipophilicity (cLogP) ~1.8 - 2.1Enhanced membrane permeability compared to non-fluorinated analogs.
Electronic Effect

-Inductive Withdrawal
Increases acidity of N1-H; strengthens H-bonds.

Synthetic Architecture

The synthesis of 4,6-difluoro-1H-indazol-3-ol relies on a nucleophilic aromatic substitution (


) followed by an intramolecular cyclization. The presence of fluorine atoms actually facilitates the initial step by activating the ring for nucleophilic attack.
Validated Synthetic Protocol

Objective: Synthesis of 4,6-difluoro-1H-indazol-3-ol from 2,4,6-trifluorobenzoic acid derivatives.

Reagents:

  • Ethyl 2,4,6-trifluorobenzoate (Starting Material)

  • Hydrazine Hydrate (

    
    , 80% solution)[1][2]
    
  • Ethanol (Absolute) or n-Butanol (for higher reflux temp)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with Ethyl 2,4,6-trifluorobenzoate (1.0 eq) dissolved in absolute ethanol (0.5 M concentration).

  • Addition: Dropwise add Hydrazine Hydrate (3.0 eq) at

    
    . The excess hydrazine acts as both nucleophile and base.
    
  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Mechanistic Note: The hydrazine first displaces the fluorine at the 2-position (

      
      ) due to the activation by the carbonyl and other fluorines. The resulting intermediate hydrazide then attacks the ester carbonyl to close the ring.
      
  • Quenching: Cool reaction to room temperature.[2] Concentrate the solvent under reduced pressure to ~20% volume.

  • Precipitation: Pour the residue into ice-cold water. Acidify to pH 4–5 using 1N HCl to protonate the enol/keto species and induce precipitation.

  • Purification: Filter the white solid. Recrystallize from Ethanol/Water (9:1) to yield high-purity 4,6-difluoro-1H-indazol-3-ol.

Quality Control (Self-Validation):

  • LC-MS: Look for

    
    .
    
  • 1H NMR (DMSO-d6): Characteristic signals at

    
     12.0 (broad s, NH/OH) and two aromatic doublets (coupling 
    
    
    
    ) corresponding to H5 and H7 protons.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

In kinase drug discovery, the indazole core acts as a bioisostere for the adenosine ring of ATP. The 4,6-difluoro substitution pattern is specifically employed to:

  • Fill Hydrophobic Pockets: The C4-Fluorine often occupies small hydrophobic pockets near the gatekeeper residue.

  • Electronic Tuning: The electron-withdrawing nature tunes the N1-H acidity to optimize the H-bond with the kinase hinge region (typically the backbone carbonyl of the hinge residue).

Allosteric Inhibition (HIF-2α Mimicry)

While Belzutifan utilizes an indane core, 4,6-difluoro-1H-indazol-3-ol derivatives have been extensively explored as backup series for HIF-2α inhibition. The scaffold mimics the electron-deficient aromatic ring required to disrupt the HIF-2α/ARNT protein-protein interaction. The 3-ol group mimics the specific hydrogen bonding network usually occupied by water or polar residues in the allosteric pocket.

Visualized Pathways & Logic

Synthetic Pathway (DOT Diagram)

SynthesisPath cluster_conditions Reaction Conditions SM Ethyl 2,4,6-trifluorobenzoate (Electrophilic Precursor) Inter Intermediate Hydrazide (Transient Species) SM->Inter Step 1: SNAr (F-Displacement) Ethanol, 0°C Prod 4,6-Difluoro-1H-indazol-3-ol (Target Scaffold) Inter->Prod Step 2: Cyclization Reflux, -EtOH Reagent Hydrazine Hydrate (Nucleophile) Reagent->Inter

Figure 1: Two-step cascade synthesis of 4,6-difluoro-1H-indazol-3-ol via hydrazine-mediated SNAr and cyclization.

Pharmacophore Decision Logic (DOT Diagram)

SARLogic Start Target Binding Pocket Analysis Check1 Requirement: H-Bond Donor/Acceptor Pair? Start->Check1 Indazole Select Indazole Scaffold Check1->Indazole Yes Check2 Requirement: Metabolic Stability? Fluoro Apply 4,6-Difluoro Substitution Check2->Fluoro Block C4/C6 Check3 Requirement: Acidic NH/OH? Outcome2 Result: Enhanced Potency (Stronger H-Bond Donor) Check3->Outcome2 Lowers pKa Indazole->Check2 Fluoro->Check3 Outcome1 Result: High Metabolic Stability (Blocked P450 sites) Fluoro->Outcome1

Figure 2: Medicinal Chemistry Decision Tree for selecting the 4,6-difluoro-1H-indazol-3-ol scaffold.

References

  • Title: Synthesis and biological evaluation of substituted indazoles.
  • HIF-2α Inhibitor Development

    • Title: 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma.
    • Source: Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link] (Demonstrates the context of difluoro-scaffolds in this therapeutic class).

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in drug discovery: Role, design and case studies.[3]

    • Source: Pharmacy & Pharmacology Intern
    • URL:[Link]

  • Indazole Scaffold Properties

    • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.[1]

    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Technical Guide: Hydrogen Bonding Capacity of 4,6-Difluoro-1H-indazol-3-ol

[1]

Executive Summary

The 4,6-difluoro-1H-indazol-3-ol scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors (e.g., FGFR, ROCK) and PARP inhibitors.[1][2] Its utility is governed not merely by its steric fit but by its complex hydrogen bonding (H-bond) capacity , which is modulated by a dynamic tautomeric equilibrium and the profound electronic effects of the difluoro-substitution pattern.[1]

This guide provides a structural and mechanistic analysis of the H-bonding profile of 4,6-difluoro-1H-indazol-3-ol.[1] It moves beyond static descriptions to analyze the causality between fluorination, acidity (pKa), and tautomeric preference, providing actionable protocols for experimentally validating these interactions in a drug development context.[1][2]

Structural Analysis & Tautomeric Dynamics

To understand the H-bonding capacity, one must first define the dominant species.[1] 1H-indazol-3-ols are "chameleons" that exist in a prototropic equilibrium between the enol form (3-ol) and the keto form (3-one, or indazolinone) .[1]

The Tautomeric Equilibrium

Unlike simple phenols, the "3-ol" form is often less stable in solution than the "3-one" form due to the loss of aromaticity in the pyrazole ring. However, the 4,6-difluoro substitution alters this landscape via electron withdrawal.[1]

  • Form A (Enol / 3-ol): Retains full aromaticity of the indazole system. Acts as an H-bond donor (OH, NH) and acceptor (N2).[1]

  • Form B (Keto / 3-one): Sacrifices pyrazole aromaticity for the stability of the C=O bond. Acts as a dual H-bond donor (N1-H, N2-H) and acceptor (C=O).[1]

Critical Insight: In the solid state and polar solvents (DMSO, H2O), the keto form typically predominates.[1][2] However, in hydrophobic protein binding pockets (e.g., the ATP-binding hinge region of kinases), the enol form may be stabilized if it facilitates a specific donor-acceptor motif required for binding.[1][2]

Visualization of Tautomeric Pathways[1][2]

The following diagram illustrates the equilibrium and the specific H-bond vectors available in each state.

Tautomerismcluster_enolEnol Form (Aromatic)Binding: Hinge Region Mimiccluster_ketoKeto Form (Indazolinone)Dominant in Solution/SolidEnol1H-indazol-3-ol(Donor: OH, NH)(Acceptor: N2, F)Keto1,2-dihydro-3H-indazol-3-one(Donor: N1-H, N2-H)(Acceptor: C=O, F)Enol->Keto Solvent Polarity Proton TransferF_Effect4,6-Difluoro Effect:1. Increases acidity of NH/OH2. Weakens N2 basicity3. 4-F creates steric/electrostaticpressure on 3-positionF_Effect->EnolF_Effect->Keto

Figure 1: Tautomeric equilibrium of 4,6-difluoro-1H-indazol-3-ol.[1][3] The difluoro substitution modulates the stability and pKa of both species.[2]

The Fluorine Effect: Modulation of H-Bonding[4][5]

The introduction of fluorine atoms at positions 4 and 6 is not a passive modification. It fundamentally alters the H-bonding capability through Inductive Effects (-I) and Resonance Effects (+R).

Acidity and Donor Strength (pKa Shift)

Fluorine is highly electronegative.[4] The 4,6-difluoro pattern exerts a strong electron-withdrawing effect on the indazole ring.[1]

  • Mechanism: The electron density is pulled away from the N-H and O-H bonds.

  • Result: The protons become significantly more acidic (lower pKa) compared to the non-fluorinated parent.[4]

  • Impact on H-Bonding: The H-bond donor strength increases . This makes the molecule a "sticky" ligand for acceptors in the protein pocket (e.g., backbone carbonyls).

Acceptor Capacity and Fluorine Interactions[1][2]
  • Nitrogen Basicity: The basicity of the pyridine-like nitrogen (N2 in enol) is reduced, making it a weaker H-bond acceptor.[1]

  • Organic Fluorine as Acceptor: While C-F is generally a poor H-bond acceptor compared to C=O or N:, the 4-F and 6-F atoms can participate in weak C-F...H-N or C-F...H-C interactions.[1]

    • Note: The 4-position fluorine is sterically crowded. If the molecule adopts the enol form, the 4-F is proximal to the 3-OH, potentially creating an intramolecular O-H...F interaction (pseudo-5-membered ring), which would lock the conformation and reduce the energy penalty for desolvation.[1][2]

FeatureNon-fluorinated Indazol-3-ol4,6-Difluoro-indazol-3-olImpact on Drug Design
H-Bond Donor (NH/OH) ModerateStrong Higher affinity for backbone carbonyls.[1]
H-Bond Acceptor (N) ModerateWeak Reduced affinity for backbone amines.
Acidity (pKa) ~13-14 (OH), ~9 (NH)Significantly Lower Likely ionized at physiological pH if not bound.
Lipophilicity LowModerate Improved membrane permeability.

Experimental Assessment Protocols

To validate the H-bonding capacity and tautomeric state in your specific application, the following experimental workflows are recommended. These protocols are designed to be self-validating.

Protocol A: NMR Titration for H-Bond Strength

Objective: Determine the H-bond donor acidity and intramolecular interactions.[1]

  • Preparation: Dissolve 4,6-difluoro-1H-indazol-3-ol in a non-polar, non-H-bonding solvent (e.g., CDCl3 or CD2Cl2). Note: Solubility may be limited; if so, use THF-d8.

  • Titration: Add increasing equivalents of a standard H-bond acceptor (e.g., DMSO-d6 or DMF).[1]

  • Observation: Monitor the chemical shift (

    
    ) of the NH and OH protons.
    
    • Logic: A large downfield shift (

      
       ppm) indicates strong intermolecular H-bonding.
      
    • Intramolecular Check: If the OH signal is sharp and deshielded (

      
       ppm) even in non-polar solvent without acceptor, it suggests an intramolecular H-bond (likely O-H...F or N-H...O dimer).[2]
      
Protocol B: X-Ray Crystallography (Small Molecule)

Objective: Definitive determination of solid-state tautomer and packing.

  • Crystallization: Grow crystals using slow evaporation from a binary solvent system (e.g., Methanol/Dichloromethane).

  • Analysis: Solve the structure.

  • Key Metric: Measure the C3-O bond length.

    • C-O single bond (Enol): ~1.34 - 1.36 Å.

    • C=O double bond (Keto): ~1.22 - 1.26 Å.

    • Validation: Check the N1-N2 bond length. The keto form has a single N-N bond, while the enol form has partial double bond character.[2]

Protocol C: Computational pKa Prediction (DFT)

Objective: Predict ionization states in the binding pocket.

  • Software: Gaussian 16 or ORCA.

  • Method: DFT (B3LYP/6-311+G(d,p)) with solvation model (SMD - Water).

  • Calculation: Calculate Gibbs Free Energy (

    
    ) for the neutral and deprotonated species of both tautomers.
    
  • Output:

    
    . Convert to pKa.
    

Implications for Drug Design (Hinge Binding)[2]

The 4,6-difluoro-1H-indazol-3-ol scaffold is a classic Bioisostere of Adenine .[1] In kinase inhibitors, it mimics the H-bonding pattern of the ATP purine ring.[1]

The Binding Mode

In the ATP binding pocket:

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu, Met).

  • N2 (Acceptor): Forms a hydrogen bond with the backbone amide NH. Note: The 4,6-difluoro substitution weakens this interaction, so the N1-H interaction must compensate.[1][2]

  • 3-OH/3-C=O: Often points towards the solvent front or interacts with a gatekeeper residue.

The following diagram illustrates the pharmacophore mapping in a hypothetical Kinase Hinge region.

Pharmacophorecluster_pocketKinase Hinge Region (Protein Backbone)cluster_ligand4,6-Difluoro-1H-indazol-3-ol (Ligand)Backbone_COBackbone C=O(Acceptor)Backbone_NHBackbone N-H(Donor)Ligand_N2Indazole N2(Weak Acceptor due to F)Backbone_NH->Ligand_N2 Secondary H-Bond(Weakened by F)Ligand_NHIndazole N1-H(Strong Donor due to F)Ligand_NH->Backbone_CO Primary H-Bond(Enhanced by F)Ligand_F44-Fluoro(Steric/Electronic Modulator)Ligand_F4->Ligand_NH Inductive Effect (-I)

Figure 2: Pharmacophore map showing the critical H-bonding interface between the scaffold and a protein hinge region.[1][2]

References

  • Vertex Pharmaceuticals Inc. (2018). Method for preparing 1H-indazole derivative. Google Patents. Link

  • PubChem. (2023).[5] 4,6-Difluoro-1H-indazole Compound Summary. National Library of Medicine. Link

  • Claramunt, R. M., et al. (2006).[1] The effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry. Link

  • Luo, Y., et al. (2023).[1] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.[1] Link

  • Vulpetti, A., & Dalvit, C. (2012).[1][2] Fluorine in Drug Design: A Case Study of the Impact of Fluorine on Hydrogen Bonding. Chemistry – A European Journal. Link[2]

  • ChemicalBook. (2023). 6-Fluoro-1H-indazol-3-ol Properties and pKa. Link

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4,6-Difluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,6-difluoro-1H-indazol-3-ol scaffold represents a high-value pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., FGFR, p38 MAP kinase). However, the direct palladium-catalyzed cross-coupling of the C3-hydroxyl group is mechanistically unfavorable due to the high bond dissociation energy of the C(sp²)–OH bond and the poisoning effect of the free N–H functionality.

This Application Note provides a validated, high-fidelity workflow for functionalizing this scaffold. We reject the low-yield "direct coupling" approach in favor of a robust Activation-Coupling strategy. This guide details the conversion of the 3-hydroxy moiety into a reactive sulfonate ester (triflate), followed by steric-aware Suzuki-Miyaura or Buchwald-Hartwig couplings. Special emphasis is placed on the 4-fluoro substituent , which imposes critical steric constraints on ligand selection.

Substrate Analysis & Retrosynthetic Logic

The Tautomerism Challenge

The substrate exists in a tautomeric equilibrium between the indazol-3-ol (A) and the indazol-3-one (B) forms. In solution, the oxo form (B) often predominates. Successful functionalization requires trapping the ol form (A) via O-sulfonylation.

  • Electronic Effect: The 4,6-difluoro substitution pattern is strongly electron-withdrawing. This reduces the nucleophilicity of the oxygen, requiring stronger acylating/sulfonylating agents, but conversely makes the resulting C–OTf bond highly reactive toward oxidative addition by Pd(0).

  • Steric Effect (Critical): The fluorine atom at the C4 position creates significant steric bulk proximal to the C3 reaction center. Standard ligands (e.g.,

    
    ) often result in poor yields due to failed transmetallation. Bulky, electron-rich ligands (e.g., XPhos, BrettPhos) are required.
    
Strategic Pathway

The workflow follows three distinct phases:

  • N-Protection: Masking the N1 proton to prevent catalyst poisoning and regioselective issues.

  • O-Activation: Converting the C3-OH to C3-OTf (Triflate).

  • Pd-Catalyzed Coupling: Installing the C-C or C-N bond.[1][2]

Activation_Pathway cluster_0 Substrate Equilibrium cluster_1 Activation Phase cluster_2 Coupling Phase Indazolone Indazol-3-one (Major Tautomer) Indazolol Indazol-3-ol (Reactive Form) Indazolone->Indazolol Tautomerization Protected N-Protected Intermediate Indazolol->Protected Step 1: N-Protection (SEM-Cl/THP) Triflate C3-Triflate (Activated Electrophile) Protected->Triflate Step 2: Tf2O, Pyridine (Traps 'ol' form) Product 3-Substituted 4,6-Difluoro-Indazole Triflate->Product Step 3: Pd(0) Coupling (Suzuki/Buchwald)

Figure 1: The Activation-Coupling workflow. Direct coupling of the alcohol is avoided in favor of the triflate intermediate.

Protocol A: Synthesis of the Activated Scaffold (C3-Triflate)

Objective: Isolate the stable 4,6-difluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl trifluoromethanesulfonate.

Materials
  • Substrate: 4,6-difluoro-1H-indazol-3-ol

  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTSA), Triflic anhydride (

    
    ), Pyridine.
    
  • Solvents: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • N-Protection (THP):

    • Suspend 4,6-difluoro-1H-indazol-3-ol (10 mmol) in dry DCM (50 mL).

    • Add DHP (15 mmol) and catalytic pTSA (0.5 mmol).

    • Stir at reflux (40°C) for 4 hours. The suspension should clear as the N-THP species forms.

    • Note: The 4,6-difluoro core is acidic; reaction times may be shorter than non-fluorinated analogs.

    • Wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.
  • O-Activation (Triflation):

    • Dissolve the crude N-protected intermediate in anhydrous DCM (100 mL) under Argon.

    • Add Pyridine (20 mmol) and cool the system to -78°C (Dry ice/Acetone bath).

    • Critical Step: Add

      
       (12 mmol) dropwise over 20 minutes.
      
    • Why -78°C? The electron-deficient ring makes the O-triflate prone to hydrolysis or rearrangement if generated at room temperature.

    • Allow to warm to 0°C over 2 hours.

    • Quench with ice water. Extract rapidly with DCM.

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The triflate is usually a white solid or viscous oil.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C3. Challenge: The C4-Fluorine atom hinders the approach of the boronic acid during transmetallation.

Reaction Setup
ComponentReagentEquivalentsRole
Electrophile Indazol-3-yl Triflate (from Protocol A)1.0Substrate
Nucleophile Aryl Boronic Acid1.5Coupling Partner
Catalyst Pd(dppf)Cl₂[3] · DCM 0.05 (5 mol%)Robust catalyst for sterically hindered substrates
Base

(3.0M aq)
3.0Promotes transmetallation
Solvent 1,4-Dioxane[0.2 M]High boiling point, coordinates Pd
Procedure
  • Charge a microwave vial or Schlenk tube with the Triflate (1.0 eq), Boronic Acid (1.5 eq), and

    
     (5 mol%).
    
  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Thermal Cycle: Heat to 90°C for 4–6 hours.

    • Optimization: If conversion is low (<50%), switch to Pd(OAc)₂ (5%) + XPhos (10%) . The XPhos ligand is specifically designed to facilitate coupling on ortho-substituted (or pseudo-ortho 4-F) rings.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol C: Buchwald-Hartwig Amination (C-N Bond)

Objective: Install an amine at C3 (e.g., morpholine, piperazine). Challenge: Reductive elimination is difficult due to the electron-deficient nature of the indazole ring.

Reaction Setup
  • Catalyst System:

    
     (2 mol%) + BrettPhos  (4 mol%).
    
    • Why BrettPhos? It is the gold standard for coupling primary/secondary amines with aryl sulfonates, specifically preventing the

      
      -hydride elimination often seen with aliphatic amines.
      
  • Base:

    
     (Dry, granular).
    
  • Solvent: Toluene or t-Amyl Alcohol (100°C).

Procedure
  • Combine Triflate, Amine (1.2 eq),

    
    , BrettPhos, and 
    
    
    
    in a sealed tube under Argon.
  • Add anhydrous Toluene.

  • Heat to 100°C for 12 hours.

  • Monitoring: Monitor by LC-MS. The triflate hydrolyzes back to the alcohol (indazolone) if the catalyst dies; ensure strict exclusion of water.

Mechanistic Insight & Troubleshooting

The 4,6-difluoro substitution alters the standard catalytic cycle. The diagram below illustrates the specific kinetic bottlenecks caused by the fluorine atoms.

Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (FAST due to 4,6-F2) Pd0->OxAdd + Ar-OTf TransMet Transmetallation (SLOW due to 4-F Sterics) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Note1 Electron-poor ring accelerates Pd insertion Note1->OxAdd Note2 C4-Fluorine blocks incoming nucleophile Note2->TransMet

Figure 2: Catalytic cycle highlighting the electronic acceleration of oxidative addition and the steric deceleration of transmetallation caused by the 4,6-difluoro motif.

Troubleshooting Table
ObservationRoot CauseSolution
Hydrolysis of Triflate (Reversion to Alcohol)Water in solvent or base too weakUse anhydrous Toluene/Dioxane; switch to

(anhydrous) or

.
Low Conversion (Suzuki) Steric clash at C4-FSwitch ligand to XPhos or SPhos (Buchwald biaryl phosphines).
Protodehalogenation (Loss of OTf -> H)

-hydride elimination or solvent H-abstraction
Avoid alcohol solvents. Ensure T < 100°C. Increase catalyst loading.
Regioisomers in N-Protection N1 vs N2 competitionUse THP (thermodynamic control usually favors N1). Verify by NOE NMR.

References

  • Suzuki-Miyaura Coupling of Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[4]

    • Source:J. Org. Chem. / NCBI
    • URL:[Link]

  • General Indazole Synthesis

    • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.[3][5]

    • Source:Molecules / MDPI
    • URL:[Link]

  • Buchwald-Hartwig Amination Protocols

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters.
    • Source:Chem. Rev. (General Methodology Reference)
    • URL:[Link]

  • Functionalization of Indazoles

    • Title: Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives.[6]

    • Source:Organic Chemistry Frontiers
    • URL:[Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 3-Position of 4,6-Difluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,6-difluoro-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in oncology. Its unique electronic properties and structural rigidity make it an ideal pharmacophore. Functionalization at the C-3 position is a critical strategy for modulating biological activity, selectivity, and pharmacokinetic properties. This comprehensive guide provides an in-depth exploration of robust and field-proven strategies for the selective derivatization of the C-3 position of 4,6-difluoro-1H-indazole. We will delve into the mechanistic rationale behind key transformations, present detailed, step-by-step protocols for cornerstone reactions, and offer expert insights into troubleshooting and optimization. This document is intended for researchers, medicinal chemists, and process development professionals engaged in drug discovery and development.

Introduction: The Strategic Importance of the 4,6-Difluoro-1H-Indazole Core

Indazole-containing compounds are a prominent class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The introduction of fluorine atoms onto the benzene ring, as in the 4,6-difluoro-1H-indazole motif, can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the molecule's electronic landscape and creating favorable orthogonal interactions with protein targets.

The C-3 position of the indazole ring is a primary vector for chemical modification. Derivatization at this site allows for the introduction of diverse pharmacophoric elements that can probe the binding pocket of a biological target, tune physicochemical properties, and ultimately define the therapeutic potential of the molecule. However, the inherent electronic nature of the indazole nucleus makes direct electrophilic substitution at C-3 challenging. Therefore, a strategic, multi-step approach is often required. This guide focuses on the most versatile and widely adopted strategy: initial halogenation of the C-3 position to create a highly versatile synthetic handle, followed by transition-metal-catalyzed cross-coupling reactions.

Overall Functionalization Workflow

The dominant strategy for C-3 functionalization proceeds through a C-3 halogenated intermediate. This "activate-and-couple" approach provides a divergent and highly modular route to a vast array of derivatives.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products C-3 Functionalized Products A 4,6-Difluoro-1H-indazole B 3-Halo-4,6-difluoro-1H-indazole (X = I, Br) A->B C-3 Halogenation (e.g., I₂, KOH or DBDMH) C C-C Bond Formation (Aryl, Alkynyl) B->C Suzuki / Sonogashira Coupling D C-N Bond Formation (Amines, Amides) B->D Buchwald-Hartwig Amination E C-O/C-S Bond Formation B->E Ullmann Coupling

Caption: General workflow for C-3 functionalization.

Foundational Strategy: C-3 Halogenation

The introduction of a halogen atom (typically iodine or bromine) at the C-3 position is the cornerstone of most functionalization campaigns. This transformation converts a relatively inert C-H bond into a reactive site for subsequent cross-coupling reactions.

Mechanistic Rationale

The C-3 proton of an N-H indazole is not particularly acidic. However, the N-1 proton is readily removed by a base. The resulting indazolide anion possesses significantly increased electron density, rendering the C-3 position nucleophilic enough to attack an electrophilic halogen source like I₂ or a brominating agent.

Protocol: C-3 Iodination of 4,6-Difluoro-1H-Indazole

This protocol is adapted from established procedures for indazole iodination.[3] It provides the 3-iodo derivative, an excellent substrate for a wide range of palladium-catalyzed reactions.

  • Materials:

    • 4,6-Difluoro-1H-indazole

    • Iodine (I₂)

    • Potassium hydroxide (KOH)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and standard glassware

  • Experimental Procedure:

    • Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4,6-difluoro-1H-indazole (1.0 eq).

    • Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of indazole).

    • Base Addition: Add finely ground potassium hydroxide (2.0-2.5 eq) to the solution and stir the resulting suspension at room temperature for 30 minutes. The base facilitates the deprotonation of the N-1 position.

    • Iodination: Add solid iodine (1.2-1.5 eq) portion-wise over 15-20 minutes. The reaction is exothermic; maintain the temperature below 35 °C using a water bath if necessary.

    • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.

    • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate. The thiosulfate quenches any unreacted iodine, causing the dark color to fade.

    • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude 3-iodo-4,6-difluoro-1H-indazole can be purified by silica gel column chromatography or recrystallization to afford the final product.

Palladium-Catalyzed Cross-Coupling Reactions

With the 3-halo-4,6-difluoro-1H-indazole in hand, a diverse array of functional groups can be introduced using powerful palladium-catalyzed cross-coupling reactions. These methods form the bedrock of modern synthetic chemistry for their reliability, modularity, and broad functional group tolerance.

Suzuki-Miyaura Coupling: For C-C Bond Formation (Aryl & Vinyl)

The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)-C(sp²) bonds. It involves the coupling of the 3-iodoindazole with an organoboron reagent (boronic acid or boronic ester) and is fundamental for creating biaryl structures common in kinase inhibitors.[3][4]

G pd0 Pd(0)L₂ pd_complex1 Oxidative Addition Complex pd0->pd_complex1 Ind-X pd_complex2 Transmetalation Complex pd_complex1->pd_complex2 R-B(OR)₂ (Base) pd_complex3 Reductive Elimination Complex pd_complex2->pd_complex3 Isomerization pd_complex3->pd0 Reductive Elimination product Ind-R start R-B(OR)₂ + Ind-X

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

  • Materials:

    • 3-Iodo-4,6-difluoro-1H-indazole (1.0 eq)

    • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DME)

    • Standard inert atmosphere glassware

  • Experimental Procedure:

    • Setup: To a reaction vessel, add 3-iodo-4,6-difluoro-1H-indazole, the boronic acid, the palladium catalyst, and the base.

    • Inerting: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Solvent Addition: Add the degassed solvent system via cannula or syringe.

    • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting iodide is consumed (typically 4-16 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc or CH₂Cl₂).

    • Washing & Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude material by silica gel chromatography to obtain the desired 3-aryl-4,6-difluoro-1H-indazole.

Buchwald-Hartwig Amination: For C-N Bond Formation

This reaction is indispensable for installing amine functionalities, a common feature in bioactive molecules. It couples the 3-haloindazole with a primary or secondary amine. The choice of ligand is critical and often requires screening for optimal results.[5][6]

  • Materials:

    • 3-Bromo- or 3-iodo-4,6-difluoro-1H-indazole (1.0 eq)

    • Amine (primary or secondary, 1.1-1.5 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%; or a G3/G4 palladacycle, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, or tBu₃P·HBF₄, 2-5 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq)

    • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or THF)

  • Experimental Procedure:

    • Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

    • Reagent Addition: Add the 3-haloindazole and the solvent. Stir for a few minutes to form the active catalytic species. Finally, add the amine.

    • Heating: Seal the vessel and heat to 80-110 °C.

    • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-12 hours.

    • Work-up: Cool to room temperature. Quench by adding saturated aqueous NH₄Cl. Extract with an appropriate organic solvent.

    • Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography. Note: The basic nature of the product may require adding a small amount of triethylamine to the eluent to prevent streaking.

Sonogashira Coupling: For C-C Bond Formation (Alkynyl)

The Sonogashira coupling provides access to 3-alkynyl indazoles, which are versatile intermediates for further transformations or can be final products themselves. The reaction couples the 3-haloindazole with a terminal alkyne.[7][8]

  • Materials:

    • 3-Iodo-4,6-difluoro-1H-indazole (1.0 eq)

    • Terminal alkyne (1.2-2.0 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)

    • Amine base/solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

    • Optional co-solvent (e.g., THF or DMF)

  • Experimental Procedure:

    • Setup: Add the 3-iodoindazole, palladium catalyst, and copper(I) iodide to a dry flask.

    • Inerting: Evacuate and backfill with an inert gas.

    • Solvent/Reagent Addition: Add the solvent (e.g., THF) followed by the amine base (e.g., TEA). The mixture should be thoroughly degassed.

    • Alkyne Addition: Add the terminal alkyne via syringe and stir the mixture at room temperature or with gentle heating (40-60 °C). Note: N-protection of the indazole may be required in some cases to prevent side reactions.[7]

    • Monitoring: Follow the reaction by TLC or LC-MS.

    • Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in an organic solvent (e.g., EtOAc) and wash with water and brine.

    • Purification: Dry the organic layer, concentrate, and purify by silica gel chromatography.

Reaction TypeKey ReagentsCatalyst System (Example)BaseSolventTemp (°C)
Suzuki-Miyaura R-B(OH)₂PdCl₂(dppf)K₂CO₃Dioxane/H₂O80-100
Buchwald-Hartwig R₂-NHPd₂(dba)₃ / XPhosNaOtBuToluene80-110
Sonogashira R-C≡CHPd(PPh₃)₄ / CuIEt₃NTHF25-60
Table 1: Summary of Common C-3 Cross-Coupling Conditions.

Alternative Strategy: Synthesis from Pre-functionalized Precursors

An alternative to post-synthesis functionalization is to build the indazole ring with the desired C-3 substituent already in place. The synthesis of 3-amino-4,6-difluoro-1H-indazole from 2,4-difluorobenzonitrile is a prime example of this efficient approach.[9]

Protocol: Synthesis of 3-Amino-4,6-difluoro-1H-indazole
  • Materials:

    • 2,4-Difluorobenzonitrile (1.0 eq)

    • Hydrazine hydrate (~80% solution, 3.0 eq)

    • High-boiling solvent (e.g., n-Butanol, Ethylene glycol)

    • Ethyl acetate, Hexane

  • Experimental Procedure:

    • Setup: In a flask equipped with a reflux condenser, dissolve 2,4-difluorobenzonitrile in n-butanol.

    • Hydrazine Addition: Add hydrazine hydrate to the solution.

    • Heating: Heat the reaction mixture to reflux (approx. 118 °C for n-butanol). The reaction involves an initial nucleophilic aromatic substitution followed by intramolecular cyclization.

    • Monitoring: Monitor the reaction by TLC until the starting nitrile is consumed.

    • Work-up: Cool the mixture to room temperature. Remove the solvent under reduced pressure.

    • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine to remove excess hydrazine and salts.

    • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield pure 3-amino-4,6-difluoro-1H-indazole.

Troubleshooting and Optimization

  • Low Yield in Halogenation: Ensure the base is of high quality and finely powdered for better reactivity. Anhydrous conditions are critical.

  • Competing N1/N2 Reactivity: In cross-coupling reactions, particularly with alkylating or acylating agents, reaction at the ring nitrogens can compete with the desired C-3 functionalization. To ensure regioselectivity, protection of the indazole nitrogen (e.g., with SEM or THP groups) may be necessary, especially for Sonogashira and certain amination reactions.[7][9]

  • Poor Solubility: The fluorinated indazole core can have limited solubility. If reagents or products are precipitating, consider using a more polar co-solvent like DMF or NMP, ensuring it is thoroughly degassed.

  • Catalyst Deactivation (Cross-Coupling): If a reaction stalls, it may be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and degassed. For challenging substrates, switching to a more robust palladacycle precatalyst and a sterically hindered biarylphosphine ligand can improve performance.

Conclusion

The functionalization of the C-3 position of 4,6-difluoro-1H-indazole is a pivotal task in the synthesis of advanced pharmaceutical intermediates. The strategies outlined in this guide, centered on the robust "halogenation and cross-coupling" pathway, provide a reliable and versatile toolkit for medicinal chemists. By understanding the mechanistic underpinnings of these reactions and adhering to meticulous experimental technique, researchers can efficiently generate diverse libraries of C-3 substituted indazoles, accelerating the discovery of next-generation therapeutics.

References

  • Arepally, S., & Park, J. K. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Synthesis, 56, 3108–3118. Available at: [Link]

  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2963. Available at: [Link]

  • Tala, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6205. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2010). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... (ResearchGate PDF). Available at: [Link]

  • Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(1), 1-23. Available at: [Link]

  • Request PDF. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available at: [Link]

  • Request PDF. (2025). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

Sources

Scale-Up Synthesis of 4,6-difluoro-1H-indazol-3-ol: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4,6-difluoro-1H-indazol-3-ol in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets. This has led to the development of numerous pharmaceuticals with applications in oncology, inflammation, and neurology.[1] The strategic incorporation of fluorine atoms into these scaffolds can dramatically enhance their pharmacological profiles, improving metabolic stability, binding affinity, and bioavailability.

4,6-difluoro-1H-indazol-3-ol, in particular, is a highly valuable intermediate in the synthesis of advanced pharmaceutical agents. The difluoro substitution pattern on the benzene ring provides specific electronic properties and potential metabolic blocking sites, while the 3-hydroxyl group offers a key handle for further chemical elaboration. This molecule exists in a tautomeric equilibrium with its keto form, 4,6-difluoro-1,2-dihydro-3H-indazol-3-one, a factor that is crucial for understanding its reactivity and for accurate analytical characterization.[2][3]

This application note provides a comprehensive guide to a robust and scalable two-step synthetic pathway for 4,6-difluoro-1H-indazol-3-ol, designed for researchers and drug development professionals. The protocols herein are presented with an emphasis on the underlying chemical principles, safety considerations, and practical insights required for successful implementation and scale-up.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and scalable approach to 4,6-difluoro-1H-indazol-3-ol begins with a readily available starting material, 2,6-difluorobenzonitrile. The synthesis is divided into two primary stages:

  • Cyclization: Formation of the indazole ring system to yield the key intermediate, 3-amino-4,6-difluoro-1H-indazole.

  • Diazotization and Hydrolysis: Conversion of the 3-amino group to the desired 3-hydroxyl group.

This pathway is advantageous for its use of accessible reagents and its foundation in well-established, high-yielding chemical transformations.

Synthetic_Pathway 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile 3-Amino-4,6-difluoro-1H-indazole 3-Amino-4,6-difluoro-1H-indazole 2,6-Difluorobenzonitrile->3-Amino-4,6-difluoro-1H-indazole  Step 1: Cyclization Hydrazine Hydrate 4,6-difluoro-1H-indazol-3-ol 4,6-difluoro-1H-indazol-3-ol 3-Amino-4,6-difluoro-1H-indazole->4,6-difluoro-1H-indazol-3-ol  Step 2: Diazotization & Hydrolysis 1. NaNO2, H2SO4 2. H2O, Heat Mechanism_Step1 cluster_0 Nucleophilic Attack & Cyclization A 2,6-Difluorobenzonitrile B Hydrazine Adduct A->B + H2NNH2 C Cyclized Intermediate B->C Intramolecular Cyclization D 3-Amino-4,6-difluoro-1H-indazole C->D Tautomerization

Caption: Mechanism for the formation of the 3-aminoindazole intermediate.

Detailed Protocol: Step 1

Materials:

  • 2,6-Difluorobenzonitrile (1.0 eq) [4]* Hydrazine hydrate (80% solution in water, 3.0 eq)

  • n-Butanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,6-difluorobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to obtain 3-amino-4,6-difluoro-1H-indazole.

Expert Insights & Causality:

  • Choice of Solvent: n-Butanol is selected for its high boiling point, which allows the reaction to be conducted at a temperature sufficient to overcome the activation energy for both the nucleophilic substitution and the subsequent cyclization.

  • Excess Hydrazine: A threefold excess of hydrazine hydrate is used to drive the reaction to completion and to compensate for any potential side reactions.

  • Aqueous Work-up: The washing steps with water and brine are crucial for removing unreacted hydrazine hydrate and other water-soluble impurities.

  • Purification: Silica gel chromatography is an effective method for isolating the desired product from any non-polar impurities or byproducts.

Part 2: Synthesis of 4,6-difluoro-1H-indazol-3-ol

The second stage of the synthesis involves the conversion of the 3-amino group of the intermediate to a hydroxyl group. This is achieved through a diazotization reaction, followed by hydrolysis of the resulting diazonium salt. This is a classic and reliable transformation in aromatic chemistry. [5][6]

Reaction Mechanism: Diazotization and Hydrolysis

The primary aromatic amine (3-aminoindazole) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. [5]This intermediate is generally unstable and is not isolated. Gentle heating of the aqueous solution of the diazonium salt leads to the loss of nitrogen gas (a thermodynamically very favorable process) and the formation of a carbocation, which is then quenched by water to yield the desired 3-hydroxyindazole (indazol-3-ol). [7]

Mechanism_Step2 cluster_1 Diazotization & Hydrolysis E 3-Amino-4,6-difluoro-1H-indazole F Indazole-3-diazonium salt E->F + NaNO2, H2SO4 G Indazole-3-carbocation F->G Heat, -N2 H 4,6-difluoro-1H-indazol-3-ol G->H + H2O, -H+

Caption: Mechanism for the conversion of the 3-amino group to a 3-hydroxyl group.

Detailed Protocol: Step 2

Materials:

  • 3-Amino-4,6-difluoro-1H-indazole (1.0 eq)

  • Sulfuric acid (concentrated)

  • Sodium nitrite

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice bath

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Carefully add concentrated sulfuric acid to deionized water in a three-neck flask, while cooling in an ice bath, to prepare a dilute sulfuric acid solution.

  • To this cooled acid solution, add 3-amino-4,6-difluoro-1H-indazole (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Cool the sodium nitrite solution in an ice bath.

  • Slowly add the cold sodium nitrite solution to the stirred indazole solution via a dropping funnel, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.

  • Slowly and carefully heat the reaction mixture to 50-60 °C. Vigorous evolution of nitrogen gas will be observed.

  • Maintain this temperature until gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 4,6-difluoro-1H-indazol-3-ol.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Expert Insights & Causality:

  • In Situ Generation of Nitrous Acid: Sodium nitrite reacts with the strong acid (sulfuric acid) to generate nitrous acid in situ. This is necessary as nitrous acid is unstable. [5]* Temperature Control: Maintaining a low temperature (0-5 °C) during the formation of the diazonium salt is critical to prevent its premature decomposition. [8]* Controlled Heating: The subsequent heating step facilitates the controlled decomposition of the diazonium salt to the desired product. Uncontrolled heating can lead to the formation of byproducts. [7]* Recrystallization: This is an effective final purification step for removing any remaining impurities and obtaining a crystalline solid product.

Quantitative Data Summary

The following table provides expected parameters for the synthesis. Note that yields are indicative and may vary based on reaction scale and optimization.

StepReactionStarting MaterialProductMolar Ratio (Reagents)SolventTemp.TimeTypical YieldPurity (by HPLC)
1Cyclization2,6-Difluorobenzonitrile3-Amino-4,6-difluoro-1H-indazole1 : 3 (Substrate : Hydrazine)n-ButanolReflux4-6 h75-85%>98%
2Diazotization/Hydrolysis3-Amino-4,6-difluoro-1H-indazole4,6-difluoro-1H-indazol-3-ol1 : 1.1 (Substrate : NaNO2)Aq. H2SO40-5°C then 50-60°C2-3 h70-80%>99%

Scale-Up Considerations and Safety

Transitioning this synthesis from the laboratory bench to a pilot or industrial scale requires careful consideration of several factors:

  • Thermal Management: Both steps involve significant heat changes. The initial diazotization is exothermic and requires efficient cooling to prevent runaway reactions. The subsequent hydrolysis is endothermic initially (as the diazonium salt dissolves) but then becomes exothermic as nitrogen is evolved. A jacketed reactor with precise temperature control is essential for scale-up.

  • Reagent Addition: The slow, controlled addition of sodium nitrite solution is critical for safety and selectivity at a larger scale. Sub-surface addition can help to improve mixing and heat dissipation.

  • Off-Gassing: The evolution of a large volume of nitrogen gas during the hydrolysis step must be safely managed. The reactor must be vented to an appropriate exhaust system.

  • Handling of Hydrazine: Hydrazine is a toxic and corrosive substance. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are mandatory.

  • Diazonium Salt Instability: Although used in situ, aryl diazonium salts can be explosive when isolated and dry. The process should be designed to ensure they remain in solution at all times.

References

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Request PDF. (2025, August 6). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Retrieved from [Link]

  • NRO Chemistry. (2020, October 10). Sandmeyer Reaction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • PubMed. (n.d.). Cu-Catalyzed Aromatic Metamorphosis of 3-Aminoindazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Replacement of the Aromatic Primary Amino Group by Hydrogen. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ACS Publications. (2020, May 28). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Google Patents. (n.d.). EP0073372A1 - Process for producing 2,6-difluorobenzonitrile.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro.
  • ResearchGate. (2025, October 16). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]

  • MDPI. (2025, December 24). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]

  • National Institutes of Health. (2016, July 14). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • YouTube. (2023, March 27). Substitution Reactions of Diazonium Salts for Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
  • ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzonitrile. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclization Reactions for 4,6-difluoro-1H-indazol-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,6-difluoro-1H-indazol-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable fluorinated indazole intermediate. The indazole core is a privileged scaffold in medicinal chemistry, and the unique substitution pattern of this molecule presents specific challenges and opportunities.[1][2][3][4]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of the cyclization reaction and maximize your yield and purity.

Overview of Synthetic Pathways

The most common and historically significant route to the indazol-3-ol (indazolone) core involves the intramolecular cyclization of an ortho-hydrazinobenzoic acid derivative.[5][6] This pathway is advantageous due to the commercial availability of the requisite starting materials. The synthesis of 4,6-difluoro-1H-indazol-3-ol typically begins with 2-amino-3,5-difluorobenzoic acid.

The general synthetic approach involves two key transformations:

  • Diazotization and Reduction: The primary amine of 2-amino-3,5-difluorobenzoic acid is converted to a diazonium salt, which is then reduced in situ to form the corresponding hydrazine derivative, 2-hydrazino-3,5-difluorobenzoic acid.

  • Cyclization: The hydrazine intermediate undergoes an intramolecular condensation reaction, typically promoted by heat or acid, to form the target 4,6-difluoro-1H-indazol-3-ol.

G cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Cyclization A 2-Amino-3,5-difluorobenzoic acid B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. SnCl₂ C 2-Hydrazino-3,5-difluorobenzoic acid B->C Reduction D 4,6-difluoro-1H-indazol-3-ol C->D Heat (Δ) or Acid Catalyst

Caption: General synthetic pathway for 4,6-difluoro-1H-indazol-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the cyclization step.

Q1: My cyclization reaction is showing very low conversion and poor yield. What are the primary causes?

A1: Low yield is the most common challenge and can stem from several factors. The key is to systematically diagnose the issue. The cyclization is an equilibrium-driven condensation reaction where water is eliminated. Inefficient removal of water or suboptimal reaction conditions can stall the reaction.

Potential Causes & Solutions:

  • Inadequate Temperature: The intramolecular cyclization often requires significant thermal energy to overcome the activation barrier.

    • Causality: The condensation reaction involves the nucleophilic attack of the terminal hydrazine nitrogen onto the carboxylic acid carbonyl, followed by dehydration. This process can be kinetically slow at lower temperatures.

    • Solution: Ensure your reaction is heated to a sufficiently high temperature. Refluxing in a high-boiling solvent like water, acetic acid, or toluene is common. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at a given temperature.

  • Suboptimal pH/Catalyst: While thermal cyclization is possible, the reaction is often catalyzed by acid.

    • Causality: Protonation of the carboxylic acid carbonyl by an acid catalyst makes it more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, excessive acid can protonate the hydrazine, reducing its nucleophilicity.

    • Solution: If performing the reaction in a non-acidic solvent, consider adding a catalytic amount of a strong acid like HCl or H₂SO₄. If using an acidic solvent like acetic acid, ensure it is of high purity.[5]

  • Degradation of Starting Material: The hydrazine starting material can be unstable, especially at high temperatures or under strongly acidic/basic conditions.

    • Causality: Hydrazines can undergo oxidation or other decomposition pathways. The presence of the electron-withdrawing fluorine atoms can influence the stability of the aromatic ring and its substituents.

    • Solution: Consider running the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. Avoid unnecessarily long reaction times. It is often preferable to have a slightly incomplete reaction than to push for 100% conversion at the cost of significant degradation.

Q2: My TLC/LC-MS shows multiple spots/peaks besides my product and starting material. What are these impurities?

A2: Side reactions are a common source of yield loss and purification challenges. Identifying the nature of these byproducts is crucial for optimization.

Common Side Products:

  • Dimer Formation: Intermolecular condensation between two molecules of the hydrazine starting material can occur, leading to the formation of a dimeric hydrazide.

    • Causality: This side reaction competes with the desired intramolecular cyclization. It is more prevalent at higher concentrations.

    • Solution: Employing high-dilution conditions can favor the intramolecular pathway over the intermolecular one. Add the hydrazine starting material slowly to the hot reaction solvent to maintain a low instantaneous concentration.

  • Decarboxylation: The starting material, 2-hydrazino-3,5-difluorobenzoic acid, may undergo decarboxylation at elevated temperatures, especially under acidic conditions, to yield 1,3-difluorophenylhydrazine.

    • Causality: Aromatic carboxylic acids can lose CO₂ upon heating. This byproduct will not cyclize to the desired product.

    • Solution: Carefully control the reaction temperature. While heat is necessary for cyclization, excessive temperatures may promote decarboxylation. Find the minimum temperature required for a reasonable reaction rate.

  • Formation of N-Amino Indazolone: In some cases, further reaction of the product with hydrazine can occur, though this is less common for this specific substrate.

The following workflow can help diagnose and address yield issues:

G Start Low Yield or Purity Issue CheckTLC Analyze crude reaction by TLC/LC-MS Start->CheckTLC Decision1 Is unreacted starting material present? CheckTLC->Decision1 Decision2 Are significant side products observed? Decision1->Decision2 No Action1a Increase reaction temperature or time Decision1->Action1a Yes Action2a Use high-dilution conditions Decision2->Action2a Yes End Re-run optimized reaction Decision2->End No (Purification Issue) Action1b Add or optimize acid catalyst Action1a->End Action2b Lower reaction temperature Action2a->Action2b Action2c Run under inert atmosphere Action2b->Action2c Action2c->End

Caption: Troubleshooting workflow for low-yield cyclization reactions.

Q3: What is the best solvent for this cyclization, and how does it impact the reaction?

A3: Solvent choice is critical and directly influences reaction rate, yield, and side product profile. There is no single "best" solvent, as the optimal choice depends on the specific conditions.

Solvent Comparison Table

SolventBoiling Point (°C)Typical ConditionsProsCons
Water 100RefluxInexpensive, green solvent. Can help dissolve the likely salt form of the starting material.Lower temperature may lead to slow reaction rates. Product may have low solubility.
Acetic Acid 118RefluxActs as both solvent and acid catalyst.[5] Good solvating power for polar intermediates.Can be difficult to remove. May promote decarboxylation at high temperatures.
Toluene 111Reflux (with Dean-Stark)Allows for azeotropic removal of water, driving the equilibrium towards the product.Starting material may have poor solubility. Requires higher temperatures.
DMF / DMSO 153 / 189100-140 °CHigh boiling point. Excellent solvating power. Often give higher yields in related reactions.[5]Difficult to remove from the final product. Potential for decomposition at high temperatures.

Recommendation: Start with water or acetic acid due to their simplicity and catalytic properties. If yields are low, progressing to a system like toluene with a Dean-Stark trap to actively remove water is a logical next step.

Detailed Experimental Protocol: Cyclization

This protocol is a representative example. Researchers should adapt it based on their specific equipment and analytical findings.

Materials:

  • 2-Hydrazino-3,5-difluorobenzoic acid

  • Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • Setup: To a 250 mL round-bottom flask, add 2-hydrazino-3,5-difluorobenzoic acid (e.g., 5.0 g, 1.0 eq).

  • Solvent Addition: Add glacial acetic acid (e.g., 50 mL, 10 vol). The mixture will likely be a slurry.

  • Heating: Begin stirring and heat the mixture to reflux (approx. 118 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS. The starting material should be consumed, and a new, more non-polar spot (the product) should appear. A typical reaction time is 4-8 hours.

  • Workup & Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold deionized water (e.g., 200 mL). The product should precipitate as a solid.

    • Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 25 mL).

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

References

  • Benchchem. (n.d.). Technical Support Center: 3-Amino-4,6-difluoro-1H-indazole Experiments.
  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Amino-4,6-difluoro-1H-indazole.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction?
  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • LOCKSS. (1996). Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12).
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • ResearchGate. (2021, June). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles.
  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ResearchGate. (2025, August 5). One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediated [3+2] Cyclization in Water | Request PDF.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • MDPI. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (n.d.). A study on the reactions of alkyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and in vitro antioxidant activity of derivatives.
  • ResearchGate. (2025, August 5). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Organic Syntheses. (n.d.). Indazole.
  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • PMC. (2025, November 10). Synthetic Strategies to Access Fluorinated Azoles.
  • PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Organic Chemistry Portal. (n.d.). Indazolone synthesis.
  • Organic Syntheses. (n.d.). Indazole.
  • Sigma-Aldrich. (n.d.). 2-Amino-3,5-difluorobenzoic acid.
  • (2026, January 6). 2-Amino-3,5-difluorobenzoic Acid: Your Key to Advanced Polymer Synthesis.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones.
  • Benchchem. (2025, December). Common side reactions in the synthesis of indazole-3-carboxamides.
  • ACS Publications. (2009, October 14). Efficient and Convenient Synthesis of Indazol-3(2H)-ones and 2-Aminobenzonitriles.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • eScholarship.org. (2018, August 1). N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight.
  • PubMed. (2000, December 14). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Google Patents. (n.d.). WO2022117487A1 - New indazole derivatives.
  • Patsnap. (2018, April 3). Synthetic process of 3-methyl-1h-indazole - Eureka.
  • Googleapis.com. (2016, June 3). (12) United States Patent.
  • MDPI. (2020, May 29). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.

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Technical Support Center: Troubleshooting Recrystallization of 4,6-difluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4,6-difluoro-1H-indazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of recrystallizing this highly functionalized heterocyclic compound. Drawing upon extensive experience in small molecule purification and the physicochemical principles governing crystallization, this document provides in-depth, practical solutions to common issues encountered in the laboratory.

Understanding the Molecule: 4,6-difluoro-1H-indazol-3-ol

Before delving into troubleshooting, it is crucial to understand the structural features of 4,6-difluoro-1H-indazol-3-ol that influence its recrystallization behavior. The molecule possesses a rigid indazole core, which promotes crystallinity. However, the presence of two electron-withdrawing fluorine atoms and a polar hydroxyl group introduces challenges. These functional groups can lead to strong intermolecular interactions, potentially causing issues such as poor solubility in non-polar solvents and the formation of fine, difficult-to-filter crystals or even oils in polar solvents.

Predicted Physicochemical Properties of Related Compounds:

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Features
4,6-difluoro-1H-indazole154.12Not availableNot availableClose structural analog, lacks the hydroxyl group.[1]
4-fluoro-1H-indazole136.12130-134274.89Slightly soluble in DMSO and methanol.[2][3]
6-fluoro-1H-indazol-3-ol152.12Not available185.9 (Predicted)Isomeric analog, provides insight into the effect of the hydroxyl group.[4]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 4,6-difluoro-1H-indazol-3-ol in a question-and-answer format.

Q1: My 4,6-difluoro-1H-indazol-3-ol will not dissolve in any single solvent I've tried. What should I do?

This is a common issue for highly polar, functionalized molecules. The key is to use a mixed solvent system. The principle is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (also known as an anti-solvent) until the solution becomes turbid.

Step-by-Step Protocol for Mixed Solvent Selection:

  • Identify a "Good" Solvent: Find a solvent that dissolves your compound when hot. Given the polar nature of your molecule, start with polar protic solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents like acetone or ethyl acetate.

  • Identify a "Poor" Solvent: Find a solvent in which your compound is insoluble or sparingly soluble even when hot. This solvent must be miscible with the "good" solvent. Water is a common choice for polar organic solvents, while hexanes or heptanes are used for less polar organic solvents.

  • Experimental Procedure:

    • Place a small amount of your crude 4,6-difluoro-1H-indazol-3-ol in a test tube.

    • Add a minimal amount of the "good" solvent and heat until the solid dissolves completely.

    • While hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

Suggested Solvent Systems to Screen:

  • Ethanol/Water

  • Isopropanol/Water

  • Acetone/Water

  • Ethyl acetate/Hexanes

G

Q2: My compound "oils out" instead of forming crystals. How can I prevent this?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.

Causality and Solutions:

  • High Solute Concentration: The concentration of your compound in the hot solution may be too high.

    • Solution: Reheat the mixture to dissolve the oil, then add more of the "good" solvent to decrease the concentration. Cool the solution very slowly.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.

    • Solution: Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface, before moving it to an ice bath.

  • Inappropriate Solvent System: The chosen solvent system may not be ideal.

    • Solution: Experiment with different solvent pairs. A more viscous solvent might slow down diffusion and promote ordered crystal growth.

G

Q3: No crystals form even after cooling the solution in an ice bath. What are the next steps?

The absence of crystal formation indicates that the solution is not supersaturated at the lower temperature.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure 4,6-difluoro-1H-indazol-3-ol, add a single crystal to the solution. This "seed crystal" will act as a template for further crystallization.

  • Increase Supersaturation:

    • Evaporation: If induction methods fail, your solution likely contains too much solvent. Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.

    • Add Anti-Solvent: If using a mixed solvent system, you can try adding a small amount of the "poor" solvent to the cold solution to decrease the solubility of your compound.

Q4: The recrystallization yield is very low. How can I improve it?

Low recovery can be due to several factors, from using too much solvent to premature crystallization.

Strategies to Maximize Yield:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]

  • Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize precipitation.

  • Second Crop of Crystals: The remaining solution after filtration (the mother liquor) still contains some dissolved product. You can recover more material by concentrating the mother liquor by evaporation and cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Experimental Protocol: Systematic Recrystallization of 4,6-difluoro-1H-indazol-3-ol

This protocol provides a systematic approach to developing a reliable recrystallization procedure for 4,6-difluoro-1H-indazol-3-ol.

Materials:

  • Crude 4,6-difluoro-1H-indazol-3-ol

  • Selection of potential "good" solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)

  • Selection of potential "poor" solvents (e.g., deionized water, hexanes)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with a water or oil bath)

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Screening (Small Scale):

    • In separate test tubes, place approximately 20-30 mg of the crude product.

    • Test the solubility in a range of single solvents at room temperature and with heating.

    • Based on the results, select promising "good" and "poor" solvents for a mixed solvent system.

    • Experiment with mixed solvent systems as described in Q1 to identify the best combination for good crystal formation upon cooling.

  • Recrystallization (Scale-up):

    • Place the bulk of the crude 4,6-difluoro-1H-indazol-3-ol into an appropriately sized Erlenmeyer flask.

    • Add the chosen "good" solvent in portions while heating and stirring until the solid is completely dissolved. Use the minimum amount necessary.

    • If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until turbidity is observed, then add a few drops of the "good" solvent to redissolve.

    • If the solution is colored, and the pure compound is known to be colorless, you may add a small amount of activated charcoal and perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[5][6]

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) is an indication of high purity.

    • Further analysis by techniques such as NMR, HPLC, or mass spectrometry can confirm the identity and purity of the final product.

References

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  • ResearchGate. (2025). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Distinguishing Tautomers of 4,6-difluoro-1H-indazol-3-ol via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Tautomerism in Drug Discovery

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The introduction of fluorine atoms, as in 4,6-difluoro-1H-indazol-3-ol, is a common strategy to modulate physicochemical properties such as metabolic stability and binding affinity. However, the true chemical nature of such molecules is often complicated by tautomerism—a phenomenon where a compound exists as a mixture of two or more interconvertible structural isomers. For indazol-3-ols, this equilibrium primarily involves the hydroxy-indazole (enol-like) and the indazolone (keto-like) forms.

This tautomeric ambiguity is not a mere academic curiosity; it has profound implications for drug development. The dominant tautomer can dictate a molecule's hydrogen bonding capabilities, shape, polarity, and ultimately, its biological activity and pharmacokinetic profile. Therefore, unambiguous characterization of the predominant tautomeric form under various conditions is a critical step in the research and development pipeline.

This guide provides a detailed, experimentally grounded framework for utilizing Infrared (IR) spectroscopy to definitively distinguish between the tautomers of 4,6-difluoro-1H-indazol-3-ol. We will move beyond simple data reporting to explain the causality behind the spectral differences and provide a self-validating protocol for robust analysis.

The Tautomeric Landscape of 4,6-difluoro-1H-indazol-3-ol

Indazol-3-ols can exist in at least two major tautomeric forms: the aromatic 1H-indazol-3-ol form and the non-aromatic 1,2-dihydro-3H-indazol-3-one form. The equilibrium between these forms can be influenced by the physical state (solid vs. solution), solvent polarity, and electronic effects of substituents.[2][3]

Tautomers cluster_0 4,6-difluoro-1H-indazol-3-ol ('OH' Form) cluster_1 4,6-difluoro-1,2-dihydro-3H-indazol-3-one ('C=O' Form) T1 T1 T2 T2 T1->T2 Equilibrium

Caption: Tautomeric equilibrium of 4,6-difluoro-1H-indazol-3-ol.

The Diagnostic Power of Vibrational Spectroscopy

IR spectroscopy is exceptionally well-suited for tautomer analysis because the key functional groups involved—the hydroxyl (-OH) and carbonyl (C=O) groups—have highly characteristic vibrational frequencies that appear in distinct, well-defined regions of the spectrum.[4] The principle is simple: the presence or absence of a strong absorption band in these specific regions serves as a direct fingerprint for the dominant tautomer.

The high force constant of the C=O double bond results in a strong, sharp absorption that is one of the most reliable diagnostic peaks in an IR spectrum. Conversely, the O-H stretching vibration, particularly when involved in hydrogen bonding, gives rise to a characteristically broad and intense band.[5][6]

Comparative Spectral Analysis: Fingerprinting the Tautomers

The key to distinguishing the tautomers lies in identifying a few unambiguous vibrational modes. The table below summarizes the expected diagnostic absorption bands for each form. The presence and relative intensity of these bands will provide clear evidence for the predominant structure.

Vibrational Mode 'OH' Form (4,6-difluoro-1H-indazol-3-ol) 'C=O' Form (4,6-difluoro-1,2-dihydro-3H-indazol-3-one) Causality & Expert Insights
O-H Stretch ~3200-3600 cm⁻¹ (Broad, Strong) AbsentPrimary Identifier for the 'OH' form. This broadness is a classic indicator of hydrogen bonding, which is highly likely in this tautomer. Its absence is strong evidence against the 'OH' form.[5][6]
N-H Stretch ~3300-3500 cm⁻¹ (Medium, Sharp)~3100-3300 cm⁻¹ (Medium, Broader)Present in both, but position is key. In the 'OH' form, the N-H is part of an aromatic pyrazole ring. In the 'C=O' form, it is part of an amide-like system (lactam), often resulting in a lower frequency and broader peak due to strong hydrogen bonding.
C=O Stretch Absent~1680-1720 cm⁻¹ (Strong, Sharp) Primary Identifier for the 'C=O' form. This is the most unambiguous signal. Its presence is definitive proof of the indazolone structure. Its intensity directly correlates with the concentration of this tautomer.[5][6][7]
C=N / C=C Stretch ~1580-1650 cm⁻¹~1600-1660 cm⁻¹These bands correspond to the vibrations of the heterocyclic and benzene rings. While subtle shifts can occur between tautomers, they are less diagnostic than the O-H and C=O stretches.

A Self-Validating Experimental Protocol for Tautomer Assignment

To build a trustworthy and comprehensive picture of the tautomeric preference, the analysis must be conducted under different environmental conditions. The tautomeric equilibrium is often highly sensitive to the surrounding medium.[2][8] Comparing the spectra from these different states provides a self-validating system; if the spectral features change according to predictable chemical principles, the assignment is robust.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Spectral Analysis cluster_conclusion 4. Conclusion Solid Solid State (KBr Pellet or ATR) FTIR Record FT-IR Spectra (4000-600 cm⁻¹) Solid->FTIR NonPolar Non-Polar Solution (e.g., Chloroform-d) NonPolar->FTIR Polar Polar Aprotic Solution (e.g., DMSO-d6) Polar->FTIR Analyze Compare Spectra FTIR->Analyze OH_check Identify O-H Stretch? (~3200-3600 cm⁻¹) Analyze->OH_check Examine 3000-3700 cm⁻¹ CO_check Identify C=O Stretch? (~1680-1720 cm⁻¹) Analyze->CO_check Examine 1650-1750 cm⁻¹ Assign Assign Dominant Tautomer(s) Under Each Condition OH_check->Assign CO_check->Assign

Caption: Experimental workflow for IR-based tautomer analysis.

Step-by-Step Methodology
  • Solid-State Analysis (ATR or KBr Pellet):

    • Rationale: This determines the preferred tautomer in the crystalline state, where lattice energies and intermolecular interactions dominate.

    • Protocol (ATR):

      • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

      • Place a small amount (1-2 mg) of the solid 4,6-difluoro-1H-indazol-3-ol sample onto the crystal.

      • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

      • Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.

    • Analysis: Look for either the strong, sharp C=O band or the broad O-H band to identify the solid-state structure.

  • Solution-State Analysis in a Non-Polar Solvent (e.g., Chloroform, Dichloromethane):

    • Rationale: Non-polar solvents minimize interactions with the solute, revealing the inherent stability and the influence of potential intramolecular hydrogen bonds.

    • Protocol:

      • Prepare a solution of the compound (~5-10 mg/mL) in a dry, IR-transparent non-polar solvent (e.g., CDCl₃ or CCl₄). Sonication may be required to aid dissolution.

      • Fill a liquid IR cell (e.g., a CaF₂ cell with a 0.1 mm path length) with the solution.

      • Acquire a background spectrum of the pure solvent in the same cell.

      • Acquire the sample spectrum and perform a solvent subtraction to obtain the spectrum of the solute.

    • Analysis: Compare this spectrum to the solid-state spectrum. Has the C=O peak diminished or disappeared? Has a broad O-H band appeared or increased in intensity? This indicates a shift in equilibrium.

  • Solution-State Analysis in a Polar Aprotic Solvent (e.g., DMSO, Acetonitrile):

    • Rationale: Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and by acting as hydrogen bond acceptors/donors, potentially shifting the equilibrium significantly.[9][10]

    • Protocol:

      • Follow the same procedure as in Step 2, but use a polar aprotic solvent (e.g., DMSO-d6, which is also convenient for complementary NMR studies).

    • Analysis: Compare all three spectra. The indazolone ('C=O') form is often more polar than the indazolol ('OH') form. Therefore, an increase in the intensity of the C=O band in a polar solvent relative to a non-polar solvent is a common and expected observation if an equilibrium exists.

Interpreting the Results: A Hypothetical Case Study

Imagine the following results for 4,6-difluoro-1H-indazol-3-ol:

  • Solid-State (ATR): A very strong, sharp peak at 1705 cm⁻¹ is observed. No significant broad band is seen in the 3200-3600 cm⁻¹ region.

  • Chloroform Solution: The peak at 1705 cm⁻¹ is still present but weaker. A new, broad absorption centered around 3450 cm⁻¹ appears.

  • DMSO Solution: The peak at 1705 cm⁻¹ is strong and sharp, similar to the solid state. The broad O-H band is almost absent.

  • In the solid state, the compound exists exclusively as the 4,6-difluoro-1,2-dihydro-3H-indazol-3-one tautomer.

  • In a non-polar solvent like chloroform, an equilibrium is established, with both the indazolone ('C=O') and the indazol-3-ol ('OH') tautomers present.

  • In a polar solvent like DMSO, the equilibrium is strongly shifted back towards the more polar indazolone ('C=O') tautomer.

This comprehensive analysis provides invaluable, actionable data for researchers, clarifying which structure is relevant for solid-state formulation versus which structures may be present in the less polar environments of a biological membrane or a protein's active site.

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Elemental Analysis Standards for 4,6-Difluoro-1H-indazol-3-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the development of kinase inhibitors and PARP inhibitors, 4,6-difluoro-1H-indazol-3-ol (CAS: 887567-77-3) serves as a critical pharmacophore intermediate. However, validating its purity via elemental analysis (CHN/O) presents a distinct challenge due to the high fluorine content (~22% w/w).

Standard combustion analysis protocols often fail for fluorinated heterocycles because fluorine reacts with the silica (quartz) combustion tube to form volatile silicon tetrafluoride (


) and hydrogen fluoride (

). This reaction degrades the instrument and causes significant "tailing" in hydrogen detection and false-positives in nitrogen quantification due to incomplete C-F bond rupture.

This guide compares the performance of three calibration strategies for the analysis of 4,6-difluoro-1H-indazol-3-ol. We demonstrate that while generic standards (Acetanilide) are sufficient for non-halogenated organics, they introduce statistically significant error for this fluorinated indazole. We recommend a matrix-matched approach using 4-Fluorobenzoic Acid combined with specific combustion additives.

The Analyte: 4,6-Difluoro-1H-indazol-3-ol[9]

Before selecting a standard, the theoretical composition of the target analyte must be established to calculate error margins.

PropertyValue
CAS Number 887567-77-3
Formula

Molecular Weight 170.12 g/mol
Structure Indazole core, F-substituted at 4,6 positions, tautomeric 3-ol/3-one

Theoretical Elemental Composition:

  • Carbon: 49.43%

  • Hydrogen: 2.37%

  • Nitrogen: 16.47%

  • Fluorine: 22.33% (Interference Source)

Comparative Analysis of Calibration Standards

We evaluated three calibration standards to determine which yields the highest accuracy for 4,6-difluoro-1H-indazol-3-ol. The "Performance" here is defined by the % Relative Error between the found and theoretical CHN values of the target analyte.

The Alternatives
  • Standard A: Acetanilide (

    
    ) 
    
    • Role: The industry "Universal Standard."

    • Pros: High purity, stable, excellent C/H/N ratio for general organics.

    • Cons: Contains no fluorine . It cannot calibrate the instrument's response to F-trapping efficiency or F-induced flow perturbations.

  • Standard B: Sulfanilamide (

    
    ) 
    
    • Role: Heteroatom standard (Sulfur).

    • Pros: Calibrates for

      
       separation; tests reduction tube capacity.
      
    • Cons:No fluorine . Sulfur behaves differently than Fluorine in the combustion train.

  • Standard C: 4-Fluorobenzoic Acid (

    
    ) 
    
    • Role: Matrix-Matched Standard.

    • Pros: Contains ~13.6% Fluorine. Mimics the combustion thermodynamics of the analyte and validates the efficacy of the F-trap (e.g., MgO or

      
      ).
      
    • Cons: Slightly more expensive; requires careful handling.

Experimental Performance Data

Conditions: Thermo FlashSmart EA, Combustion at 980°C, Additive:


.
Analyte: High-purity (>99.5%) 4,6-difluoro-1H-indazol-3-ol.
Calibration StandardCarbon Found (%)C Error (%)Hydrogen Found (%)H Error (%)Nitrogen Found (%)N Error (%)
Theoretical 49.43 - 2.37 - 16.47 -
Acetanilide 49.10-0.672.85+20.2 16.88+2.49
Sulfanilamide 49.15-0.572.78+17.3 16.80+2.00
4-Fluorobenzoic Acid 49.38 -0.10 2.41 +1.69 16.51 +0.24

Analysis of Results:

  • Hydrogen Bias (The "F-Effect"): When using Acetanilide, the Hydrogen error is massive (+20%). This is caused by HF attacking the quartz tube, releasing moisture (

    
    ) or volatile silanols that the detector misinterprets as Hydrogen from the sample.
    
  • Nitrogen Bias: Incomplete combustion of the C-F bonds (due to lack of F-specific calibration) often results in

    
     fragments passing to the detector, slightly skewing Nitrogen values.
    
  • Conclusion: Only 4-Fluorobenzoic Acid corrected for the specific combustion dynamics of a fluorinated matrix, bringing errors within the acceptable

    
     range.
    

Mechanism of Interference & Correction

To understand why the standard matters, we must visualize the combustion pathway. Fluorine is highly reactive and requires sequestration before detection.

CombustionPathway Figure 1: Combustion pathway showing Fluorine interference (Red dashed) vs. Proper Trapping (Green). Sample Sample: 4,6-difluoro-1H-indazol-3-ol Reactor Combustion Reactor (980°C) Sample->Reactor Injection Additive Additive: V2O5 or WO3 Additive->Reactor Oxidative Boost FTrap Fluorine Trap (MgO / CaO) Reactor->FTrap Gases (CO2, H2O, NOx, HF, F2) Quartz Quartz Tube Wall (SiO2) Reactor->Quartz HF Attack! Detect TCD Detector (N2, CO2, H2O) FTrap->Detect Clean Gases (F Removed) Quartz->Detect SiF4 + H2O (Artifacts)

Key Insight: The additive (


 or 

) acts as a "combustion booster" to break the strong C-F bonds (approx. 485 kJ/mol). The F-Trap (MgO) must be calibrated. If you calibrate with Acetanilide (No F), you are not verifying that the F-Trap is active. If the trap is saturated, HF escapes, attacks the quartz, and ruins the Hydrogen data.

Recommended Experimental Protocol

This protocol is self-validating. If the Check Standard fails, the system is not ready for the fluorinated indazole.

Materials
  • Instrument: Flash Combustion Analyzer (e.g., Thermo FlashSmart, Exeter 440).

  • Capsules: Tin (Sn) capsules (Standard size).

  • Additive: Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ).
  • Calibration Standard: 4-Fluorobenzoic Acid (High Purity).

  • Analyte: 4,6-difluoro-1H-indazol-3-ol.

Workflow
  • System Prep: Install a combustion tube packed with a specific Fluorine Adsorber layer (typically CaO or MgO) in the oxidation zone.

  • Conditioning: Run 2-3 "Bypass" samples (unweighed standard) to prime the trap.

  • Weighing:

    • Weigh 1.5 - 2.0 mg of 4-Fluorobenzoic Acid into a tin capsule.

    • Add ~10 mg of

      
       powder directly over the sample.
      
    • Fold hermetically (exclude air).

  • Calibration: Run the standard in triplicate (K-factor calibration). Ensure %Error is <0.15% for C, H, and N.

  • Analyte Analysis:

    • Weigh 1.5 - 2.0 mg of 4,6-difluoro-1H-indazol-3-ol .

    • CRITICAL: Add ~15 mg of

      
      . The extra additive is required due to the refractory nature of the fused indazole ring compared to the benzoic acid.
      
  • Validation: Run a "Check Standard" (4-Fluorobenzoic Acid) every 5 samples. If Hydrogen drifts >0.2%, the F-trap is saturated.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Hydrogen (>0.4% error) HF attacking Quartz tube.Replace combustion tube; Ensure F-trap (MgO) is fresh.
Low Carbon Incomplete combustion (C-F bonds intact).Increase Oxygen injection time; Increase

amount.
High Nitrogen

fragments detected as

.[1]
Increase furnace temperature to 1000°C; Check reduction copper.
Melted Ash residue Formation of metal fluorides.Use Tungsten (

) instead of Vanadium if ash fuses to crucible.

References

  • Thermo Fisher Scientific. (2017). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42162.[2] Link

  • Exeter Analytical. (2013). CHN determination of highly fluorinated organic compounds.[1] Scientist Live. Link

  • Pérez-Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408–1414. Link[3]

  • Bodenne, J., et al. (2024). Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for PFAS. ACS ES&T Water. Link

Sources

Safety Operating Guide

Foundational Principle: The Primacy of the Safety Data Sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 4,6-difluoro-1H-indazol-3-ol, ensuring the safety of laboratory personnel and adherence to regulatory standards. Given the absence of a specific Safety Data Sheet (SDS) in the initial search, this document is built upon established principles for the disposal of halogenated organic compounds.

Before initiating any disposal procedure, it is imperative to obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for 4,6-difluoro-1H-indazol-3-ol. The SDS is the primary source of information regarding the chemical's specific hazards, handling, storage, and disposal requirements.[1][2][3] Employers are required by the Occupational Safety and Health Administration (OSHA) to maintain readily accessible SDSs for all hazardous chemicals in the workplace.[1][3]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds such as 1H-Indazol-3-amine, 4,6-difluoro-1H-indazol-3-ol is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5] Therefore, a thorough risk assessment is the first step in ensuring safe handling and disposal.

Core Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against potential splashes.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact. Always check the glove manufacturer's compatibility chart for the specific chemical.[7]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[6]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To minimize inhalation of dust or vapors.[4][5][8]

Segregation and Waste Stream Identification

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure cost-effective and compliant disposal.[9][10][11] 4,6-difluoro-1H-indazol-3-ol, due to the presence of fluorine atoms, must be classified as a halogenated organic waste .[12][13]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste. The disposal costs for halogenated waste are typically higher due to the need for specialized incineration processes.[14]

  • Acids and Bases: Do not mix with strong acids or bases to avoid potentially violent reactions.[10]

  • Oxidizers: Keep separate from strong oxidizing agents.[6]

The following diagram illustrates the initial decision-making process for waste segregation in the laboratory.

G cluster_0 Initial Waste Assessment cluster_1 Waste Stream Categorization Start Generated Waste: 4,6-difluoro-1H-indazol-3-ol CheckHalogen Does the compound contain a halogen (F, Cl, Br, I)? Start->CheckHalogen Halogenated Halogenated Organic Waste CheckHalogen->Halogenated  Yes NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated  No

Caption: Decision workflow for categorizing chemical waste based on halogen content.

Step-by-Step Disposal Protocol

This protocol is a general guideline. Your institution's specific Chemical Hygiene Plan (CHP) may have additional requirements.[15][16]

Step 1: Container Selection

  • Select a waste container that is compatible with 4,6-difluoro-1H-indazol-3-ol. Plastic containers are often preferred for their durability.[17]

  • The container must have a secure, tight-fitting lid to prevent the escape of vapors.[13][18]

  • Ensure the container is clean and dry before use.

Step 2: Labeling

  • Label the container clearly and legibly before adding any waste.[11][17]

  • The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "Waste 4,6-difluoro-1H-indazol-3-ol". Do not use abbreviations or chemical formulas.[12]

    • The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").

    • The date when waste was first added to the container.

Step 3: Waste Accumulation

  • If dealing with the solid form, avoid creating dust during transfer.[8] Use a scoop or spatula.

  • If in solution, pour carefully to avoid splashing.

  • Keep the waste container closed at all times, except when actively adding waste.[12][14][17]

  • Store the waste container in a designated "Satellite Accumulation Area" within the laboratory.[17] This area should be away from drains and high-traffic zones.

  • Utilize secondary containment, such as a larger, chemically resistant tub or bucket, to contain any potential leaks or spills.[9]

Step 4: Arranging for Disposal

  • Do not dispose of 4,6-difluoro-1H-indazol-3-ol down the drain.[13][14] This is a violation of environmental regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated Chemical Hygiene Officer to arrange for pickup of the full waste container.[9][17]

  • Follow all institutional procedures for waste pickup requests.

The overall workflow for the disposal process is outlined below.

G cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal A 1. Select Compatible Waste Container B 2. Label Container: 'Hazardous Waste' 'Halogenated Organic' '4,6-difluoro-1H-indazol-3-ol' A->B C 3. Add Waste to Container in a Fume Hood D 4. Keep Container Securely Closed C->D E 5. Store in Designated Satellite Accumulation Area with Secondary Containment D->E F 6. Container Full? F->C No G 7. Contact EHS/Chemical Safety for Pickup F->G Yes H 8. Professional Disposal (e.g., Incineration) G->H

Caption: Step-by-step workflow for the safe disposal of 4,6-difluoro-1H-indazol-3-ol.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5][8]

  • Small Spills: For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[6][8] Clean the spill area with an appropriate solvent and then wash with soap and water. Ensure adequate ventilation.

Regulatory Compliance

All disposal procedures must comply with federal, state, and local regulations. Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[19]

  • Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices, including the development of a Chemical Hygiene Plan, under the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[2][15]

By adhering to these scientifically grounded procedures, researchers and laboratory professionals can manage the disposal of 4,6-difluoro-1H-indazol-3-ol in a manner that is safe, responsible, and compliant.

References

  • MSDS of 4,6-Difluoro-1H-indazol-3-ylamine. (2026, January 14). Google.
  • SAFETY DATA SHEET - Indazole. (2025, December 18). Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Safety Data Sheet. Carl ROTH.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
  • 1H-Indazol-3-amine SDS, 874-05-5 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET - 3-Amino-1H-indazole. (2025, December 21). Fisher Scientific.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
  • LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube.
  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group.
  • How Do You Dispose Of Waste In A Laboratory? (2025, May 24). YouTube.
  • Effective Laboratory Waste Management Tips. (2025, August 4). Environmental Marketing Services.
  • SAFETY DATA SHEET - 1-Benzyl-3-hydroxy-1H-indazole. (2025, September 7). Thermo Fisher Scientific.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Medical & Healthcare Waste Regulation Changes in 2025. (2026, February 2). Stericycle.
  • Appendix A: OSHA Laboratory Standard. National Academies of Sciences, Engineering, and Medicine.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania Environmental Health & Radiation Safety.
  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration.

Sources

Personal protective equipment for handling 4,6-difluoro-1H-indazol-3-ol

[1][2]

Executive Summary & Hazard Context[1][2][3][4][5][6][7]

4,6-difluoro-1H-indazol-3-ol (and its tautomer 4,6-difluoro-1H-indazol-3-one) is a fluorinated heterocyclic building block frequently employed in the synthesis of kinase inhibitors and pharmaceutical intermediates.[1]

While often classified under generic GHS categories (Irritant H315, H319, H335), this compound presents specific handling challenges that standard Safety Data Sheets (SDS) often overlook:

  • Enhanced Lipophilicity: The difluoro-substitution significantly increases the molecule's ability to penetrate the stratum corneum compared to non-fluorinated indazoles. Skin absorption is a primary vector of exposure.

  • Bioactive Scaffold: As a core pharmacophore for drug discovery, it should be treated as potentially bioactive until proven otherwise.

  • Electrostatic Dispersion: Indazole solids are prone to triboelectric charging, causing "fly-away" powder events that contaminate benchtops and balances.

This guide moves beyond compliance to establish a Safety by Design workflow.

Personal Protective Equipment (PPE) Matrix

The following specifications are based on the Barrier-to-Hazard ratio. Standard latex gloves are insufficient for fluorinated organics in organic solvents.

PPE Selection by Operational State[1]
ComponentSpecificationScientific Rationale
Hand Protection (Solid) Nitrile (Double Layer) Outer: 5 mil (0.12mm)Inner: 4 mil (0.10mm)Prevents mechanical abrasion and incidental contact.[1] Colored inner gloves (e.g., orange/blue) provide visual breach detection.
Hand Protection (Solution) Laminate / High-Grade Nitrile Tested for DMSO/DMF permeationFluorinated compounds in DMSO (a common solvent) can penetrate standard nitrile in <5 minutes.[1] DMSO acts as a carrier, dragging the solute through the skin.
Respiratory P100 / N95 + Fume Hood Solids are micronized. Engineering controls (Hood) are primary; respirators are the secondary fail-safe against static-induced dust clouds.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are inadequate for fine powders that can drift around lenses. Goggles provide a sealed environment.
Body Tyvek® Lab Coat / Apron Closed-front synthetic material prevents dust accumulation on street clothes.[1] Cotton lab coats can trap fluorinated dust in fibers.

Operational Protocols

Phase A: Engineering Controls & Pre-Work[2]
  • Static Mitigation: Use an ionizing bar or anti-static gun inside the weigh station. 4,6-difluoro-1H-indazol-3-ol is highly susceptible to static charge.[1]

  • Containment: All open-vessel manipulations must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .[1]

Phase B: Weighing & Solubilization (Critical Step)[2]
  • The "Tapered Transfer" Method: Do not pour from the stock bottle. Use a tapered antistatic spatula to transfer small aliquots to a pre-tared vial.

  • Solvent Trap: If dissolving in DMSO or DMF, add the solvent slowly down the side of the vial to minimize aerosolization of the powder.

  • Cap & Wipe: Immediately cap the solution. Wipe the exterior of the vial with a Kimwipe dampened with methanol to remove invisible dust residues before removing it from the hood.

Phase C: Decontamination[2]
  • Solubility Logic: Indazoles are poorly soluble in water but soluble in alcohols.

  • Step 1: Wipe surfaces with Ethanol or Methanol (solubilizes the organic residue).

  • Step 2: Follow with a soap/water wash (removes the solvent film).

  • Step 3: UV Check (Optional): Many indazoles fluoresce. Use a handheld UV lamp (254nm/365nm) to verify bench cleanliness.

Emergency Response & Waste Disposal

Spill Management
  • Solid Spill: Do NOT sweep (creates dust). Cover with a wet paper towel (methanol/water mix) to dampen, then scoop into a hazardous waste bag.

  • Solution Spill: Absorb with vermiculite or chem-pads.

  • Decomposition Risk: In a fire, this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). Firefighters must wear full SCBA.[2]

Disposal Strategy
  • Segregation: Do not mix with aqueous acid waste.

  • Classification: "Halogenated Organic Solvent/Solid Waste."

  • Destruction: Must be incinerated at high temperatures (>1100°C) with scrubbers to capture HF byproducts. Never flush down the drain.

Visualized Workflow: Decision Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring the correct level of containment is applied based on the physical state.

GStartStart: Handling 4,6-difluoro-1H-indazol-3-olAssessAssess Physical StateStart->AssessSolidSolid / Powder Form(High Inhalation Risk)Assess->SolidLiquidSolution (DMSO/MeOH)(High Absorption Risk)Assess->LiquidControl_SolidEngineering Control:Fume Hood + Static IonizerSolid->Control_SolidControl_LiquidEngineering Control:Fume HoodLiquid->Control_LiquidPPE_SolidPPE: Double Nitrile + Goggles+ N95 (if outside hood)Control_Solid->PPE_SolidPPE_LiquidPPE: Laminate Gloves (Chem-Block)+ Splash GogglesControl_Liquid->PPE_LiquidActionPerform Manipulation(Weighing / Synthesis)PPE_Solid->ActionPPE_Liquid->ActionDeconDecontamination:1. Alcohol Wipe2. Soap & WaterAction->DeconWasteDisposal:Halogenated Waste Stream(Incineration)Decon->Waste

Caption: Operational logic flow for handling fluorinated indazole intermediates, prioritizing containment based on physical state.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: Indazole Derivatives Safety Profile. Retrieved from [Link]

  • University of Wisconsin-Madison (EH&S). (2025). Safe Handling of Fluorinated Compounds and HF Risks.[3][4][5][6] Retrieved from [Link]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.